molecular formula C6H19NO6 B13798488 DL-Pipecolinic acid tetrahydrate CAS No. 69777-15-7

DL-Pipecolinic acid tetrahydrate

Cat. No.: B13798488
CAS No.: 69777-15-7
M. Wt: 201.22 g/mol
InChI Key: WVXGYYBWRIIFOE-UHFFFAOYSA-N
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Description

DL-Pipecolinic acid tetrahydrate, also known as piperidine-2-carboxylic acid tetrahydrate, is an organic compound with the molecular formula C6H11NO2·4H2O. It is a derivative of pipecolic acid, which is a non-proteinogenic amino acid. This compound is of significant interest due to its role in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Pipecolinic acid tetrahydrate can be synthesized through several methods. One common approach involves the cyclization of lysine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes. These methods utilize enzymes to catalyze the conversion of lysine to pipecolic acid. For instance, a transaminase capable of lysine ε-deamination can be coupled with a pyrroline-5-carboxylate reductase, achieving high conversion rates .

Chemical Reactions Analysis

Types of Reactions

DL-Pipecolinic acid tetrahydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pipecolic acid derivatives.

    Reduction: Reduction reactions can yield different pipecolic acid isomers.

    Substitution: It can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure high yield and purity .

Major Products

The major products formed from these reactions include various pipecolic acid derivatives, which are used in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of DL-Pipecolinic acid tetrahydrate involves its role as a precursor in various biosynthetic pathways. It is incorporated into biologically active molecules through enzymatic reactions. For example, it is converted to pipecolic acid, which then participates in the synthesis of secondary metabolites with anticancer or antibiotic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DL-Pipecolinic acid tetrahydrate include:

Uniqueness

This compound is unique due to its specific role in the biosynthesis of secondary metabolites and its use as an organocatalyst. Its ability to participate in various chemical reactions and its applications in medicine and industry make it a valuable compound in scientific research .

Properties

CAS No.

69777-15-7

Molecular Formula

C6H19NO6

Molecular Weight

201.22 g/mol

IUPAC Name

piperidine-2-carboxylic acid;tetrahydrate

InChI

InChI=1S/C6H11NO2.4H2O/c8-6(9)5-3-1-2-4-7-5;;;;/h5,7H,1-4H2,(H,8,9);4*1H2

InChI Key

WVXGYYBWRIIFOE-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(=O)O.O.O.O.O

Origin of Product

United States

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